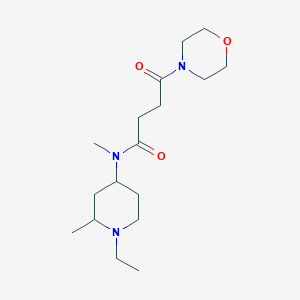
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a morpholine ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide typically involves multiple steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1-ethyl-2-methylpiperidine, the ring can be formed using cyclization agents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄).
-
Introduction of the Morpholine Ring: : The morpholine ring is introduced via nucleophilic substitution reactions. A common method involves reacting 4-chlorobutanoyl chloride with morpholine in the presence of a base such as triethylamine (Et₃N) to form the morpholinyl butanamide intermediate.
-
Coupling Reactions: : The final step involves coupling the piperidine and morpholine intermediates. This can be achieved through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl group in the butanamide backbone, converting it to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring. Halogenated reagents like bromoethane can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH₄ in methanol (MeOH) at 0°C.
Substitution: Bromoethane in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethyl-substituted morpholine derivatives.
Scientific Research Applications
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known neurotransmitter analogs.
-
Biology: : The compound is used in studies involving receptor binding and signal transduction pathways, helping to elucidate mechanisms of action for various biological processes.
-
Industrial Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the active site, altering the receptor’s conformation and affecting downstream signaling pathways. This modulation can result in either agonistic or antagonistic effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-oxobutanamide: Lacks the morpholine ring, potentially altering its pharmacological profile.
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-ylbutanamide: Similar structure but without the oxo group, which may affect its reactivity and binding affinity.
Uniqueness
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide is unique due to the presence of both the piperidine and morpholine rings, along with the oxobutanamide backbone. This combination of structural features contributes to its distinct pharmacological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-4-19-8-7-15(13-14(19)2)18(3)16(21)5-6-17(22)20-9-11-23-12-10-20/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXONYFSUIMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1C)N(C)C(=O)CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-3-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1-(1,2-oxazol-3-ylmethyl)urea](/img/structure/B6753412.png)
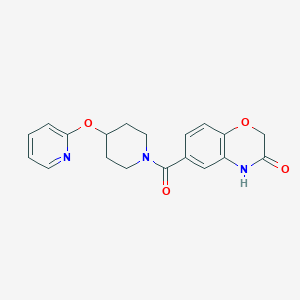
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone](/img/structure/B6753424.png)
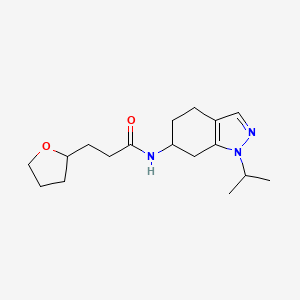
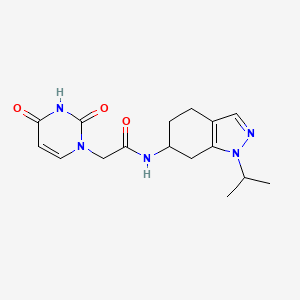
![(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone](/img/structure/B6753452.png)
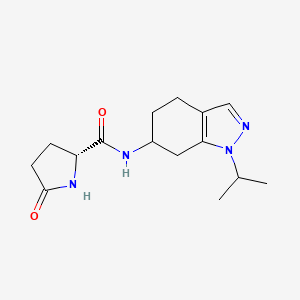
![N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B6753455.png)
![N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide](/img/structure/B6753460.png)
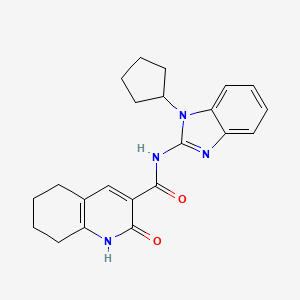
![N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide](/img/structure/B6753476.png)
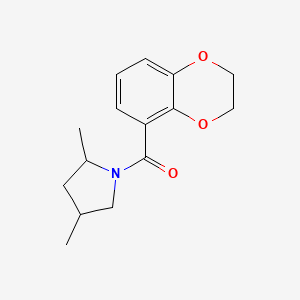
![N-cyclopentyl-2-[4-(oxan-2-ylmethylsulfonylamino)pyrazol-1-yl]acetamide](/img/structure/B6753482.png)
![N-[5-chloro-2-(oxolan-2-ylmethoxy)phenyl]-1-(oxan-2-yl)methanesulfonamide](/img/structure/B6753489.png)
